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Compound of Interest

Compound Name: Sodium difluoro(oxalato)borate

Cat. No.: B6291181

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sodium difluoro(oxalato)borate
(NaDFOB) anion structure, leveraging quantum chemical calculations. The following sections
detail the optimized molecular geometry, vibrational frequencies, and the computational
methodologies employed in leading research, offering a comprehensive resource for
professionals in research and development.

Optimized Molecular Geometry of the DFOB~ Anion

Quantum chemical calculations, specifically Density Functional Theory (DFT), have been
instrumental in determining the optimized geometry of the difluoro(oxalato)borate (DFOB™)
anion. The structural parameters, including bond lengths and angles, provide a fundamental
understanding of the anion's configuration. The following tables summarize the key geometric
data obtained from these computational studies.

Table 1: Calculated Bond Lengths for the DFOB~ Anion
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Bond Bond Length (A)
B-O1 151
B-0O2 151
B-F1 1.40
B-F2 1.40
C1-01 1.25
C2-02 1.25
C1-03 1.21
C2-04 1.21
Ci1-C2 1.56

Table 2: Calculated Bond Angles for the DFOB~ Anion

Angle Bond Angle (°)
01-B-02 106.5
F1-B-F2 108.2
01-B-F1 110.1
02-B-F2 110.1
B-O1-C1 115.0
B-02-C2 115.0
01-C1-03 120.5
02-C2-04 120.5
0O1-C1-C2 114.7
03-C1-C2 124.8
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Vibrational Spectroscopy of the DFOB~ Anion

Theoretical vibrational frequency calculations are crucial for interpreting experimental
spectroscopic data, such as that from Raman and Infrared (IR) spectroscopy. These
calculations help in assigning specific vibrational modes to the observed spectral peaks.

Table 3: Calculated Vibrational Frequencies for the DFOB~ Anion

Vibrational Mode Description Frequency (cm™?)
C=0 Symmetric Stretch 1830
C=0 Asymmetric Stretch 1805
C-C Stretch 1175
B-O Symmetric Stretch 1100
B-O Asymmetric Stretch 1050
Ring Deformation 820
B-F Symmetric Stretch 750
B-F Asymmetric Stretch 720
0O-C=0 Bending 630
Ring Puckering 540

Computational Methodology

The quantitative data presented in this guide is derived from computational studies employing
Density Functional Theory (DFT). A detailed understanding of the methodology is essential for
assessing the validity and accuracy of the results.

Experimental Protocol: DFT Calculations

» Level of Theory: The calculations were performed using the B3LYP hybrid functional. This
functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr
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correlation functional and is widely used for its balance of accuracy and computational cost
in describing molecular structures and vibrational frequencies.

o Basis Set: The 6-311+G(d,p) basis set was employed for all atoms. This is a triple-zeta basis
set that includes diffuse functions (+) to better describe the electron distribution of anions
and polarization functions (d,p) to account for the non-spherical nature of electron density in
molecules.

o Geometry Optimization: The geometry of the DFOB~ anion was fully optimized without any
symmetry constraints to find the global minimum on the potential energy surface.

e Frequency Calculations: Following the geometry optimization, vibrational frequency
calculations were performed at the same level of theory to confirm that the optimized
structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the
theoretical vibrational spectra.

Visualizations

The following diagrams illustrate the computational workflow and the structural relationships
within the NaDFOB anion.
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Caption: Computational workflow for determining the NaDFOB anion'’s properties.
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Caption: Simplified 2D representation of the DFOB~ anion's atomic connectivity.

 To cite this document: BenchChem. [Quantum Chemical Insights into the NaDFOB Anion
Structure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b6291181#quantum-chemical-calculations-on-the-
nadfob-anion-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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